molecular formula C14H13N5O2S2 B4237968 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No. B4237968
M. Wt: 347.4 g/mol
InChI Key: HYSXADWWTGQPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound that has been widely used in scientific research for its various applications. It is a thiazole-containing compound that has been synthesized through a number of different methods.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant effects and to be a potential neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments is its potential as a cytotoxic agent against cancer cells. It may also have potential as an anti-inflammatory agent and as an inhibitor of bacterial growth. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One direction could be to further investigate its potential as an anti-cancer agent, particularly in combination with other cancer treatments. Another direction could be to investigate its potential as an anti-inflammatory agent and its effects on the immune system. Additionally, further research could be done to better understand its mechanism of action and to identify potential targets for drug development.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been used in a number of scientific research applications. One of its primary uses is as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit bacterial growth.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-21-10-4-2-9(3-5-10)11-6-22-14(17-11)18-12(20)7-23-13-15-8-16-19-13/h2-6,8H,7H2,1H3,(H,15,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSXADWWTGQPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.